
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 2-chlorobenzyl chloride, is reacted with sodium azide to form 2-chlorobenzyl azide.
Cycloaddition Reaction: The 2-chlorobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the synthesis of polymers and materials with specific properties such as conductivity and thermal stability.
作用機序
The mechanism of action of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may inhibit the growth of microbial cells by targeting essential enzymes required for cell wall synthesis or DNA replication.
類似化合物との比較
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives such as:
- Ethyl 4-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 4-(2-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 4-(2-methylphenyl)-1H-1,2,3-triazole-5-carboxylate
Uniqueness
The presence of the 2-chlorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This makes it a valuable compound for the development of new drugs and materials.
特性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
ethyl 5-(2-chlorophenyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-9(13-15-14-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
InChIキー |
MHPCFIVXEOJLRY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNN=C1C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



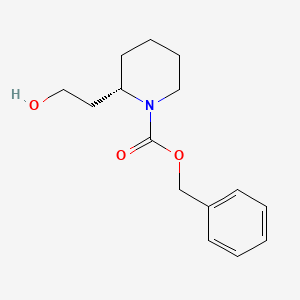
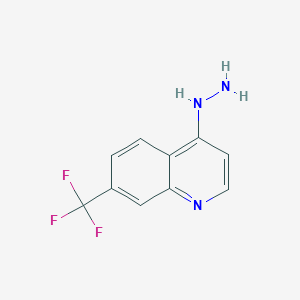
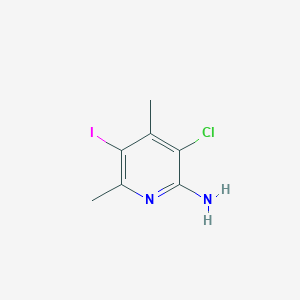
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)


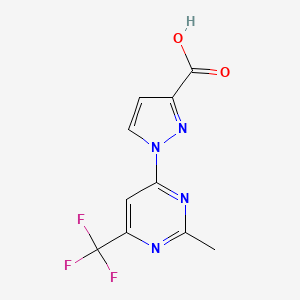
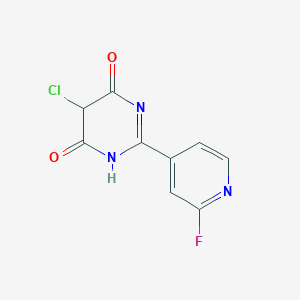
![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
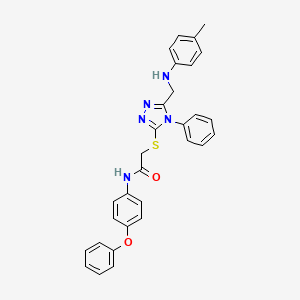
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
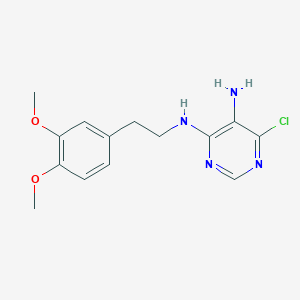
![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)
